molecular formula C18H15NO3S B2503812 2-(4-(4-Methoxyphenyl)-2-phenylthiazol-5-yl)acetic acid CAS No. 23821-59-2

2-(4-(4-Methoxyphenyl)-2-phenylthiazol-5-yl)acetic acid

Cat. No.: B2503812
CAS No.: 23821-59-2
M. Wt: 325.38
InChI Key: OOWWTLJQIIZWGE-UHFFFAOYSA-N
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Description

2-(4-(4-Methoxyphenyl)-2-phenylthiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Methoxyphenyl)-2-phenylthiazol-5-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and phenyl groups. One common method involves the condensation of 4-methoxyphenylacetic acid with a thiazole precursor under acidic conditions. The reaction is often carried out in the presence of a catalyst such as palladium to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Methoxyphenyl)-2-phenylthiazol-5-yl)acetic acid can undergo various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-(4-(4-Methoxyphenyl)-2-phenylthiazol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biomarker or therapeutic agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(4-Methoxyphenyl)-2-phenylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the thiazole ring.

    Phenylthiazole derivatives: Compounds with similar thiazole structures but different substituents.

Uniqueness

2-(4-(4-Methoxyphenyl)-2-phenylthiazol-5-yl)acetic acid is unique due to the combination of its methoxyphenyl, phenyl, and thiazole groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-22-14-9-7-12(8-10-14)17-15(11-16(20)21)23-18(19-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWWTLJQIIZWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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